molecular formula C11H17N B14615162 3,4,7-Trimethylocta-2,6-dienenitrile CAS No. 60220-68-0

3,4,7-Trimethylocta-2,6-dienenitrile

Cat. No.: B14615162
CAS No.: 60220-68-0
M. Wt: 163.26 g/mol
InChI Key: GGXOSZMFWYQZDB-UHFFFAOYSA-N
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Description

3,4,7-Trimethylocta-2,6-dienenitrile is an organic compound with the molecular formula C11H17N It is a nitrile derivative characterized by the presence of three methyl groups and two double bonds in its octa-2,6-diene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-Trimethylocta-2,6-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a nitrile compound with a suitable alkyl halide in the presence of a strong base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile

    Catalyst/Base: Strong bases such as sodium hydride or potassium tert-butoxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethylocta-2,6-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxidized derivatives like carboxylic acids or ketones.

    Reduction: Primary amines or secondary amines.

    Substitution: Functionalized derivatives with various substituents replacing the nitrile group.

Scientific Research Applications

3,4,7-Trimethylocta-2,6-dienenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,7-Trimethylocta-2,6-dienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethylocta-2,6-dienenitrile
  • 3,4,7-Trimethylocta-2,6-dienal
  • 3,4,7-Trimethylocta-2,6-dienol

Uniqueness

3,4,7-Trimethylocta-2,6-dienenitrile is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

60220-68-0

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3,4,7-trimethylocta-2,6-dienenitrile

InChI

InChI=1S/C11H17N/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10H,6H2,1-4H3

InChI Key

GGXOSZMFWYQZDB-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)C(=CC#N)C

Origin of Product

United States

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